molecular formula C18H12N4O4 B2955985 N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide CAS No. 946208-09-9

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

Cat. No.: B2955985
CAS No.: 946208-09-9
M. Wt: 348.318
InChI Key: SQUSQXCRQSWBNF-UHFFFAOYSA-N
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Description

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a sophisticated heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. Its molecular architecture integrates a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its bioisosteric properties, which allows it to serve as a stable mimic for ester and amide functional groups, potentially improving metabolic stability in lead compounds . This core structure is further functionalized with a 1,2-oxazol-5-yl (isoxazole) moiety and a 4-phenoxybenzamide group, creating a multifunctional ligand with significant research potential. The 1,3,4-oxadiazole ring system is recognized for an unusually wide spectrum of biological activities and is a key framework in the development of novel therapeutic agents . Compounds featuring this heterocycle have demonstrated diverse pharmacological activities in research settings, including anticancer, antibacterial, antifungal, and anti-inflammatory effects . The specific activity profile of this compound is an active area of investigation, with its value stemming from the synergistic combination of its heterocyclic components, which may engage in critical hydrogen bonding and dipole-dipole interactions with biological targets . This product is provided for research use only and is strictly intended for in vitro applications within laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should consult relevant safety data sheets and adhere to their institution's chemical safety protocols.

Properties

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O4/c23-16(20-18-22-21-17(25-18)15-10-11-19-26-15)12-6-8-14(9-7-12)24-13-4-2-1-3-5-13/h1-11H,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUSQXCRQSWBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the oxazole ring through the van Leusen reaction, which uses tosylmethylisocyanides (TosMICs) as key reagents . The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole and oxadiazole rings facilitate binding to these targets through various non-covalent interactions, including hydrogen bonding and π-π stacking . This binding can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences

The compound is compared to three analogs from the provided evidence:

Compound Core Structure Key Substituents Heterocyclic Features
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide Benzamide Phenoxy (C₆H₅O), 1,3,4-oxadiazole, 1,2-oxazole Dual oxazole/oxadiazole system; no halogenation
N-(2-Chloro-5-fluorophenyl)-5-fluoro-4-(3-oxo-5,6-dihydrotriazolo-oxazin-2-yl)benzamide [EP 3 532 474 B1] Benzamide 2-Chloro-5-fluorophenyl, trifluoropropyloxy, triazolo-oxazine Fluorinated aryl, triazolo-oxazine fused ring; trifluoropropyloxy enhances hydrophobicity
5-Fluoro-N-(4-fluoro-2,6-dimethylphenyl)-4-(triazolo-oxazin-2-yl)benzamide [EP 3 532 474 B1] Benzamide 4-Fluoro-2,6-dimethylphenyl, trifluoropropyloxy, triazolo-oxazine Multiple fluorines and methyl groups; steric hindrance
N-[(2,3-Dihydro-2-methyl-3-oxo-1,2,4-thiadiazol)-5-yl]-4-methylbenzamide [ChemBK, 2015] Benzamide 4-Methylbenzamide, 2,3-dihydrothiadiazolone Thiadiazole ring with a keto group; sulfur atom influences electronic properties

Key Observations :

  • The primary compound lacks halogenation, unlike the fluorinated analogs in , which may reduce its metabolic stability but improve synthetic accessibility.
  • The triazolo-oxazine and thiadiazole systems in analogs introduce fused or sulfur-containing rings, altering electronic properties and target selectivity.
Pharmacological and Physicochemical Properties

While direct activity data for the primary compound is unavailable, structural comparisons allow inferences:

Parameter Primary Compound Triazolo-Oxazine Analogs [EP 3 532 474 B1] Thiadiazole Analog [ChemBK, 2015]
Molecular Weight ~350–375 g/mol (estimated) ~450–500 g/mol (fluorine and trifluoropropyloxy add mass) ~250–300 g/mol (simpler structure)
LogP Moderate (~2.5–3.5) Higher (~3.5–4.5; fluorine and CF₃ groups) Lower (~1.5–2.5; methyl and thiadiazolone)
Solubility Low (heterocyclic rigidity) Very low (high hydrophobicity) Moderate (polar thiadiazolone)
Putative Targets Kinases, antimicrobial enzymes Likely kinase inhibitors (triazolo-oxazine scaffolds) Antibacterial agents (thiadiazole activity)

Activity Insights :

  • The fluorinated triazolo-oxazine analogs are likely optimized for kinase inhibition (e.g., anticancer applications) due to their bulky, hydrophobic substituents enhancing target binding .
  • The thiadiazole analog’s sulfur atom and keto group may favor interactions with bacterial enzymes, aligning with known thiadiazole bioactivity .
  • The primary compound’s oxadiazole-oxazole system could target NAD(P)H-dependent enzymes or proteases, though experimental validation is needed.

Biological Activity

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an oxazole ring and an oxadiazole moiety. Its molecular formula is C15H13N5O3C_{15}H_{13}N_5O_3, with a molecular weight of approximately 313.30 g/mol. The presence of these functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₃N₅O₃
Molecular Weight313.30 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For example, it has shown potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

Anticancer Properties

The compound's anticancer potential has been evaluated in several studies. It appears to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis (programmed cell death) and the inhibition of specific signaling pathways associated with tumor growth.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialActive against S. aureus, E. coli
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial survival or tumor growth.
  • Modulation of Signaling Pathways : It can interfere with pathways such as the NF-kB and MAPK pathways, which are often dysregulated in cancer.
  • Generation of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of the compound against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) as low as 12 µg/mL for S. aureus, highlighting its potential as a therapeutic agent for bacterial infections.

Study 2: Cancer Cell Line Testing

In vitro testing on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration). This suggests strong potential for further development as an anticancer drug.

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